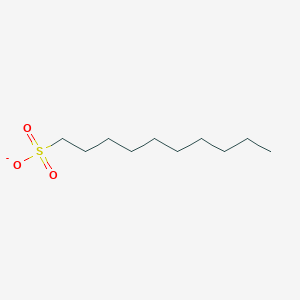
(4-Fluoro-3-iodo-phenyl)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-3-iodo-phenyl)-acetonitrile is an organic compound that features a phenyl ring substituted with both a fluorine and an iodine atom, as well as an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-iodo-phenyl)-acetonitrile typically involves the halogenation of a phenylacetonitrile precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine and an iodine atom are introduced to the phenyl ring under controlled conditions. The reaction conditions often involve the use of halogenating agents such as N-iodosuccinimide (NIS) and Selectfluor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-3-iodo-phenyl)-acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted phenylacetonitriles, phenylacetic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-Fluoro-3-iodo-phenyl)-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Fluoro-3-iodo-phenyl)-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluoro-3-chloro-phenyl)-acetonitrile
- (4-Fluoro-3-bromo-phenyl)-acetonitrile
- (4-Fluoro-3-methyl-phenyl)-acetonitrile
Uniqueness
(4-Fluoro-3-iodo-phenyl)-acetonitrile is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The iodine atom, being larger and more polarizable, can enhance the compound’s reactivity in substitution and coupling reactions compared to its chloro or bromo analogs. The fluorine atom contributes to the compound’s stability and influences its electronic properties.
Propriétés
Numéro CAS |
260050-98-4 |
|---|---|
Formule moléculaire |
C8H5FIN |
Poids moléculaire |
261.03 g/mol |
Nom IUPAC |
2-(4-fluoro-3-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H5FIN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 |
Clé InChI |
RAXTZQBBZBGNJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC#N)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-2-[(5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide](/img/structure/B14150550.png)

![O-Cyclohexyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tyrosine](/img/structure/B14150557.png)

![N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B14150578.png)
![N'-[(E)-pyridin-4-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14150584.png)

![2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde](/img/structure/B14150589.png)
![(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14150590.png)
![4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B14150596.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)
![2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B14150608.png)
